molecular formula C20H18ClFN4OS B2767798 N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride CAS No. 1216971-10-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride

Cat. No. B2767798
CAS RN: 1216971-10-6
M. Wt: 416.9
InChI Key: UPNGLRGHIIUUKW-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Sensor Development

One notable application of compounds related to N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride is in the development of fluorescent sensors. For instance, benzimidazole and benzothiazole-based azomethines, closely related to the compound , have been synthesized and used as fluorescent sensors for detecting metal ions like Al3+ and Zn2+ due to their large Stokes shift and good sensitivity (Suman et al., 2019).

Crystal Structure Analysis

Compounds structurally similar to this compound have been used in crystal structure analysis. For example, the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives provide insights into molecular packing and intermolecular interactions, which are crucial for understanding the properties of these compounds (Banu et al., 2014).

Development of Membrane Technologies

In the field of membrane technologies, derivatives of this compound, particularly those with azole functions, are synthesized for use in proton-conducting membranes. These membranes are significant for applications like fuel cells operating at low relative humidity. The nature of the azole group (like imidazole and benzimidazole) influences membrane microstructure, thermal properties, and water uptake (Campagne et al., 2013).

Antimicrobial Activity Research

Research into the antimicrobial activity of related compounds has been conducted. For instance, chlorobenzyl and fluorobenzyl benzylidene imidazolidinediones and thiazolidinediones derivatives have been synthesized and evaluated for their antimicrobial efficacy against various microorganisms, highlighting the potential use of these compounds in antimicrobial treatments (Lima et al., 1992).

Synthesis of Heterocycles

The use of fluoroform as a source of difluorocarbene in the synthesis of N-CF2H heterocycles demonstrates the versatility of fluorinated imidazole and benzimidazole derivatives in chemical synthesis. These compounds undergo reactions with various nucleophiles to yield a range of heterocyclic compounds (Thomoson et al., 2014).

Environmentally Friendly Synthesis

The development of environmentally friendly synthesis methods for derivatives of this compound has been explored. For example, water-mediated syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives demonstrate the potential for more sustainable and less toxic chemical synthesis processes (Reddy et al., 2014).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS.ClH/c21-16-6-3-5-15(13-16)19(26)25(11-4-10-24-12-9-22-14-24)20-23-17-7-1-2-8-18(17)27-20;/h1-3,5-9,12-14H,4,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNGLRGHIIUUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.